RG7112

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de RO-5045337 involucra múltiples pasos, incluyendo la formación del anillo imidazol y la introducción de varios sustituyentes. Los pasos clave incluyen:

- Formación del anillo imidazol a través de una reacción de condensación.

- Introducción de los grupos clorofenilo mediante una reacción de sustitución.

- Adición de los grupos tert-butilo y etoxifenilo a través de la alquilación de Friedel-Crafts.

- Acoplamiento final con el derivado de piperazina .

Métodos de Producción Industrial

La producción industrial de RO-5045337 sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

RO-5045337 se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales de la molécula.

Sustitución: Los grupos clorofenilo pueden sufrir reacciones de sustitución para introducir diferentes sustituyentes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: A menudo se emplean solventes halogenados y catalizadores como paladio sobre carbono.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de RO-5045337 con grupos funcionales modificados, que pueden utilizarse para futuras investigaciones y desarrollo .

Aplicaciones Científicas De Investigación

RO-5045337 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto herramienta para estudiar la interacción p53-MDM2 y desarrollar nuevos inhibidores.

Biología: Se ha investigado por sus efectos sobre la regulación del ciclo celular y la apoptosis en células cancerosas.

Medicina: Se encuentra en ensayos clínicos para el tratamiento de varios tipos de cáncer, incluidos tumores sólidos, leucemias y sarcomas.

Industria: Posible uso en el desarrollo de nuevas terapias contra el cáncer y herramientas de diagnóstico

Mecanismo De Acción

RO-5045337 ejerce sus efectos uniéndose a MDM2, una proteína que regula negativamente la proteína supresora tumoral p53. Al inhibir la interacción MDM2-p53, RO-5045337 activa la señalización de p53, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas. Este mecanismo lo convierte en un candidato prometedor para la terapia contra el cáncer .

Comparación Con Compuestos Similares

Compuestos Similares

Nutlin-3: Otro inhibidor de MDM2 con un mecanismo de acción similar.

MI-773: Una molécula pequeña que también se dirige a la interacción MDM2-p53.

SAR405838: Un potente e inhibidor selectivo de MDM2 con potencial clínico.

Singularidad

RO-5045337 es único debido a su alta potencia y selectividad para MDM2, así como su capacidad para cruzar la barrera hematoencefálica. Esto lo convierte en una herramienta valiosa tanto para aplicaciones de investigación como clínicas .

Actividad Biológica

RG7112 is a small-molecule inhibitor of the MDM2 protein, which is a negative regulator of the tumor suppressor p53. By inhibiting MDM2, this compound aims to restore p53 activity, potentially leading to apoptosis in cancer cells. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various cancers, and relevant clinical findings.

This compound specifically binds to the p53-binding pocket of MDM2, preventing MDM2 from ubiquitinating p53. This inhibition stabilizes p53, allowing it to accumulate and activate downstream targets involved in cell cycle arrest and apoptosis. Key pathways activated by p53 include:

- Cell Cycle Arrest : Induction of p21, a cyclin-dependent kinase inhibitor.

- Apoptosis : Activation of pro-apoptotic genes such as PUMA and NOXA.

Efficacy in Glioblastoma

In a preclinical study involving 36 patient-derived glioblastoma cell lines, this compound demonstrated significant efficacy particularly in MDM2-amplified and TP53 wild-type models. The average IC50 values indicated a stark difference in sensitivity:

| Cell Line Type | Average IC50 (μM) |

|---|---|

| MDM2-amplified | 0.52 |

| MDM4-amplified | 1.20 |

| TP53 mutated | 21.90 |

| TP53 wild-type | 7.70 |

The study highlighted that this compound effectively restored p53 activity, leading to increased expression of p21 and significant apoptosis in sensitive cell lines .

Pharmacokinetics

Pharmacokinetic studies demonstrated that this compound effectively crosses the blood-brain barrier and exhibits favorable distribution in tumor tissues. In mouse models, this compound was administered at a dose of 100 mg/kg, showing significant tumor growth reduction and increased survival rates in MDM2-amplified tumors .

Phase 1 Trial in Hematologic Malignancies

A Phase 1 open-label trial assessed this compound's safety and efficacy in patients with relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Key findings included:

- Patient Cohorts : 116 patients were enrolled; 96 in Stratum A (AML/ALL) and 20 in Stratum B (chronic lymphocytic leukemia).

- Adverse Events : All patients experienced at least one adverse event; dose-limiting toxicities (DLTs) were reported.

- Clinical Activity : Among 30 AML patients evaluated at the maximum tolerated dose (MTD), five met response criteria according to International Working Group standards .

The study also noted that clinical responses correlated with baseline MDM2 expression levels, particularly in TP53 wild-type leukemic cells where p53 target genes were induced .

Combination Therapy Studies

Combination studies involving this compound with other chemotherapeutics, such as doxorubicin, indicated heightened rates of severe neutropenia (60%) and thrombocytopenia (45%). These findings suggest that while combination therapies may enhance efficacy, they also increase the risk of significant hematological toxicity .

Case Studies

Several case studies have documented individual patient responses to this compound. For instance, one patient with TP53 mutation exhibited clinical activity following treatment with this compound, highlighting its potential even in genetically diverse populations .

Propiedades

IUPAC Name |

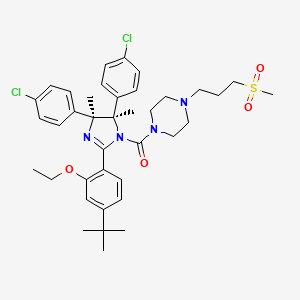

[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48Cl2N4O4S/c1-8-48-33-26-29(36(2,3)4)14-19-32(33)34-41-37(5,27-10-15-30(39)16-11-27)38(6,28-12-17-31(40)18-13-28)44(34)35(45)43-23-21-42(22-24-43)20-9-25-49(7,46)47/h10-19,26H,8-9,20-25H2,1-7H3/t37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGKPEROWUKSBK-QPPIDDCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48Cl2N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60240182 | |

| Record name | RO-5045337 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

727.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939981-39-2 | |

| Record name | RO-5045337 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939981392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-5045337 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RO-5045337 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-5045337 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8MI0X869M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of RG7112?

A1: this compound exerts its anti-tumor activity by selectively binding to MDM2, a negative regulator of the tumor suppressor protein p53. [, , , ]. This binding disrupts the MDM2-p53 interaction, preventing p53 degradation and leading to the activation of the p53 pathway [, , , , , ].

Q2: What are the downstream consequences of p53 activation by this compound?

A2: Activation of the p53 pathway by this compound triggers a cascade of events, including:

- Cell cycle arrest: this compound induces cell cycle arrest primarily in the G1 and G2 phases []. This arrest allows cells to repair DNA damage or undergo apoptosis if the damage is irreparable.

- Apoptosis: this compound promotes apoptosis (programmed cell death) in cancer cells expressing wild-type p53 [, , , ]. This effect is observed both in vitro and in vivo.

- Inhibition of Stemness Genes: In B-cell acute lymphoblastic leukemia (B-ALL) cells with wild-type p53, this compound treatment was associated with the downregulation of stemness genes, suggesting a potential impact on cancer stem cells [].

- Modulation of DNA Repair: this compound, in combination with temozolomide (TMZ), was found to delay the repair of TMZ-mediated DNA damage in glioblastoma cells, suggesting an additional mechanism for its antitumor activity [].

Q3: How does MDM2 normally regulate p53?

A3: MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Under normal conditions, MDM2 and p53 exist in a tightly regulated negative feedback loop. When p53 levels rise, MDM2 expression is induced, leading to p53 ubiquitination and degradation. This delicate balance ensures p53 levels remain low in the absence of cellular stress.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C38H45ClF2N6O3, and its molecular weight is 703.29 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While specific spectroscopic data was not provided within the reviewed research, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of small molecule compounds like this compound.

Q6: What is the pharmacokinetic profile of this compound?

A6: this compound is orally bioavailable and exhibits a favorable pharmacokinetic profile.

- Absorption: Food intake, particularly high-energy/high-fat meals, enhances the oral bioavailability of this compound by approximately two-fold [].

- Distribution: this compound demonstrates adequate distribution to tumor tissues, including those within the brain, as evidenced by studies in glioblastoma models [, , ].

Q7: What is the half-life of this compound?

A7: The mean terminal elimination half-life of this compound is approximately 1.5 days [].

Q8: What is the relationship between this compound exposure and pharmacodynamic response?

A8: Studies demonstrate a strong correlation between this compound exposure and pharmacodynamic markers of p53 activation, such as serum MIC-1 levels [, , , ]. Increased this compound exposure is associated with higher MIC-1 levels, indicating target engagement and activation of the p53 pathway.

Q9: What cancer types have shown sensitivity to this compound in preclinical studies?

A9: Preclinical studies have demonstrated promising anti-tumor activity of this compound in various cancer models, including:

- Acute Lymphoblastic Leukemia (ALL): this compound exhibits significant efficacy against ALL, particularly in infant MLL-rearranged ALL, inducing regressions and enhancing the efficacy of standard chemotherapy regimens [, , , ].

- Acute Myeloid Leukemia (AML): this compound demonstrates single-agent activity in AML, including complete remissions (CRs) [, , , ]. It also shows synergistic effects with cytarabine in AML patients, particularly in elderly and heavily pretreated individuals [].

- Chronic Lymphocytic Leukemia (CLL): this compound induces apoptosis in CLL cells, leading to decreased white blood cell counts and clinical responses [, , ].

- Glioblastoma Multiforme (GBM): this compound, alone or in combination with TMZ, shows promise in treating GBM, particularly in MDM2-amplified subtypes. It demonstrates synergistic effects with TMZ and the AKT inhibitor GDC0068, delaying tumor progression and improving survival in preclinical models [, , , ].

- Myelofibrosis (MF): this compound, in combination with pegylated interferon α 2a (Peg-IFNα 2a), effectively targets JAK2V617F-positive progenitor and stem cells in myelofibrosis, reducing disease burden and improving symptoms [, ].

- Ovarian Clear Cell Carcinoma: this compound shows potent anti-tumor activity in ovarian clear cell carcinoma models, suppressing cell viability, inducing apoptosis, and reducing tumor growth [].

- Well-differentiated and Dedifferentiated Liposarcomas (WD/DD LPS): this compound demonstrates promising activity in WD/DD LPS, inducing apoptosis and decreasing proliferation in a neoadjuvant setting [].

Q10: What is the evidence for this compound's efficacy in infant MLL-rearranged ALL?

A10: Studies utilizing patient-derived xenografts of infant MLL-rearranged ALL demonstrated that this compound effectively induces p53 upregulation, cell cycle arrest, and apoptosis in these leukemia cells [, , , ]. Additionally, this compound enhances the efficacy of standard induction-type chemotherapy regimens in this aggressive leukemia subtype [, , , ].

Q11: Has this compound shown any activity in glioblastoma models?

A11: Yes, preclinical studies have shown this compound exhibits promising activity in glioblastoma models, particularly in those harboring MDM2 amplification [, , , , ]. The combination of this compound with TMZ and an AKT inhibitor (GDC0068) has shown synergistic effects in inhibiting tumor growth and prolonging survival in both ectopic and orthotopic xenograft models [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.